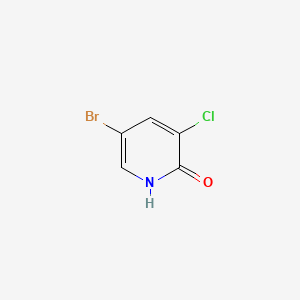

5-Bromo-3-chloro-2-hydroxypyridine

Overview

Description

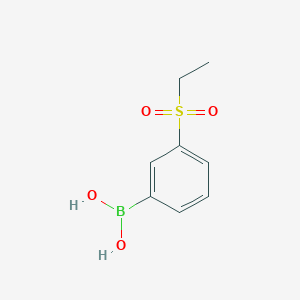

5-Bromo-3-chloro-2-hydroxypyridine, also known as 5-bromo-3-chloro-1,2-dihydropyridin-2-one, is a chemical compound with the molecular formula C5H3BrClNO . It is used in various chemical reactions and has a molecular weight of 208.439 Da .

Molecular Structure Analysis

The molecular structure of 3-bromo-2-Hydroxypyridine has been studied using DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Scientific Research Applications

Halogen Migration and Compound Formation

5-Bromo-3-chloro-2-hydroxypyridine serves as an intermediate in the study of halogen atom migration in halogeno-derivatives of 2,4-dihydroxypyridine. When 3-bromo-2,4-dihydroxypyridine is chlorinated, 5-bromo-3-chloro-2,4-dihydroxypyridine is formed, indicating that the chlorine atom enters at the 3-position, with the bromine atom moving to the 5-position. This compound has been further investigated for its ability to be transformed into 3-chloro-2,4-dihydroxypyridine upon partial reduction and into other derivates, showcasing its versatility in organic synthesis and the study of halogen migration (Hertog & Schogt, 2010).

Reactivity and Synthesis of Derivatives

Research on the reactivity of this compound and similar compounds highlights their potential in synthesizing a wide range of derivatives. Efficient syntheses have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for the preparation of metal-complexing molecular rods. These processes involve Stille coupling reactions and reductive symmetric couplings, demonstrating the compound's utility in constructing complex molecular architectures with potential applications in materials science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).

Selective Amination

Selective amination processes have been explored using palladium-xantphos complex catalysis, where 5-bromo-2-chloropyridine (a close derivative of this compound) undergoes amination to yield 5-amino-2-chloropyridine with high isolation yield and chemoselectivity. This highlights the potential for selective functionalization of polyhalopyridines, which is crucial for developing targeted synthetic pathways in pharmaceutical and agrochemical research (Ji, Li, & Bunnelle, 2003).

DNA Photocleavage

This compound derivatives, specifically Ru(bpy)2(R-OQN) complexes, have been investigated for their ability to generate hydroxyl radicals and effectively cleave DNA upon visible light irradiation. This property is particularly significant for the development of new therapeutic agents and materials for photodynamic therapy, highlighting the compound's potential in medical and biological applications (Zhang et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds such as 5-chloro-2-hydroxypyridine have been reported to act as donor ligands and exist in zwitterionic form, ie, 5-chloropyridinium-2-olate in copper complexes .

Mode of Action

It can be inferred from the related compound 5-chloro-2-hydroxypyridine that it might interact with its targets through the formation of complexes .

Properties

IUPAC Name |

5-bromo-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWYUROVLMVBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973794 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-70-7 | |

| Record name | 5-Bromo-3-chloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.